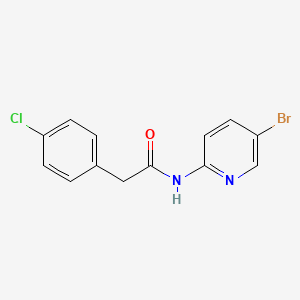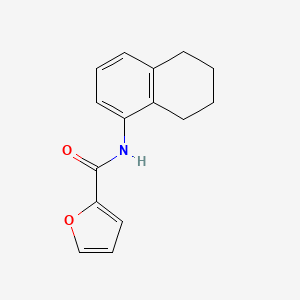
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine, also known as ADPA, is a chemical compound that has garnered attention in scientific research due to its potential applications in medicinal chemistry. ADPA is a heterocyclic compound that contains both aniline and pyrimidine moieties, making it a versatile building block for the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine is not fully understood. However, it has been proposed that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine may exert its biological activity through interactions with DNA or RNA. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the activity of certain enzymes, which may contribute to its biological effects.
Biochemical and Physiological Effects:
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine can induce cell cycle arrest and apoptosis in cancer cells. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been shown to inhibit the replication of certain viruses and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its versatility as a building block for the synthesis of various compounds. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been shown to exhibit biological activity, making it a promising candidate for drug discovery. One limitation of using (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine. One area of interest is the development of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds for use as anticancer agents. Additionally, (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine-based compounds may have potential applications in the treatment of viral and bacterial infections. Further research is also needed to fully understand the mechanism of action of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine and its potential interactions with biological molecules.
Méthodes De Synthèse
The synthesis of (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-bromoaniline. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is purified through column chromatography to obtain (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine in high yield and purity.
Applications De Recherche Scientifique
(4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. (4-anilinophenyl)(4,6-dimethyl-2-pyrimidinyl)amine has also been studied for its potential as a fluorescent probe for detecting DNA damage.
Propriétés
IUPAC Name |
4-N-(4,6-dimethylpyrimidin-2-yl)-1-N-phenylbenzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-13-12-14(2)20-18(19-13)22-17-10-8-16(9-11-17)21-15-6-4-3-5-7-15/h3-12,21H,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYBUGYTQMNRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)

![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)
![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)
![7-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5681686.png)
![2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)